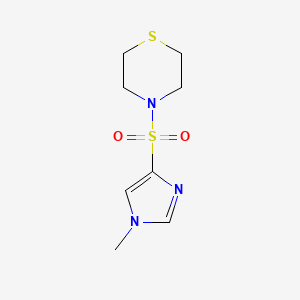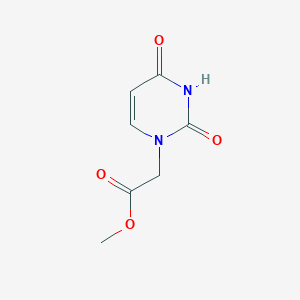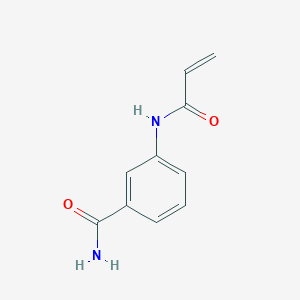
3-bromo-N-(4-iodo-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(4-iodo-2-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is an important intermediate in the synthesis of various biologically active molecules. This compound has been extensively studied for its potential applications in medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(4-iodo-2-methylphenyl)benzamide involves the inhibition of HDACs and protein kinases. HDAC inhibition results in the acetylation of histones, which leads to changes in chromatin structure and gene expression. Protein kinase inhibition results in the modulation of various signaling pathways, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-bromo-N-(4-iodo-2-methylphenyl)benzamide is its potent inhibitory activity against HDACs and protein kinases. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 3-bromo-N-(4-iodo-2-methylphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of HDACs and protein kinases based on this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(4-iodo-2-methylphenyl)benzamide involves the reaction of 4-iodo-2-methylphenylboronic acid with 3-bromo-benzoyl chloride in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yield.
Applications De Recherche Scientifique
3-bromo-N-(4-iodo-2-methylphenyl)benzamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including histone deacetylases (HDACs) and protein kinases. HDACs are a class of enzymes that play a critical role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
3-bromo-N-(4-iodo-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrINO/c1-9-7-12(16)5-6-13(9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFLZWKEUFKGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B7440904.png)







![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
![3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)



